molecular formula C12H7Cl3O2S B2492467 4-(3,5-dichlorophenyl)benzenesulfonyl Chloride CAS No. 885267-95-8

4-(3,5-dichlorophenyl)benzenesulfonyl Chloride

Cat. No.: B2492467
CAS No.: 885267-95-8
M. Wt: 321.6
InChI Key: KBMKQHVXGMOKKI-UHFFFAOYSA-N
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Description

4-(3,5-Dichlorophenyl)benzenesulfonyl Chloride is a chemical compound extensively used in scientific research for its diverse applications. Its versatility and reactivity make it a valuable tool in organic synthesis and medicinal chemistry, aiding in the development of new drugs and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-dichlorophenyl)benzenesulfonyl chloride typically involves the reaction of 3,5-dichlorophenol with benzenesulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chlorination processes. The chlorination of benzenesulfonic acid or its salts with phosphorus oxychloride is a common method . This process is efficient and yields high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dichlorophenyl)benzenesulfonyl chloride undergoes several types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.

    Oxidation and Reduction: While less common, it can participate in oxidation-reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles include amines and alcohols, which react with the sulfonyl chloride group to form sulfonamides and sulfonate esters, respectively.

    Catalysts: Catalysts such as palladium can be used in coupling reactions involving this compound.

Major Products

The major products formed from these reactions are typically sulfonamide and sulfonate ester derivatives, which are valuable intermediates in pharmaceutical and material science research.

Scientific Research Applications

4-(3,5-Dichlorophenyl)benzenesulfonyl chloride is widely used in various fields of scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonate ester derivatives.

    Biology: In biological research, it is used to modify proteins and other biomolecules, aiding in the study of their functions and interactions.

    Medicine: The compound is used in medicinal chemistry for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)benzenesulfonyl chloride: This compound is similar in structure but contains a trifluoromethyl group instead of dichlorophenyl.

    4-(3,5-Dichlorophenoxy)benzenesulfonyl chloride: Another similar compound, differing by the presence of a phenoxy group.

Uniqueness

4-(3,5-Dichlorophenyl)benzenesulfonyl chloride is unique due to its specific reactivity and the stability of its sulfonamide and sulfonate ester products. This makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring high chemical stability.

Properties

IUPAC Name

4-(3,5-dichlorophenyl)benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl3O2S/c13-10-5-9(6-11(14)7-10)8-1-3-12(4-2-8)18(15,16)17/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBMKQHVXGMOKKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)Cl)Cl)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885267-95-8
Record name 3',5'-Dichloro[1,1'-biphenyl]-4-sulfonyl chloride
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